![molecular formula C15H17ClN2O B241652 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
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Overview
Description
3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolines and oxazines, which are known for their biological activities such as antimicrobial, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microbial and cancer cells. This compound may also interfere with the viral replication cycle by targeting specific viral proteins or enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, this compound has been found to inhibit the production of certain enzymes and proteins that are essential for microbial growth and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and antiviral properties, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in drug discovery. Furthermore, investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its safety and efficacy in vivo. Finally, the potential use of this compound as a lead compound for the development of novel drugs with improved biological activities should be explored.
Synthesis Methods
The synthesis of 3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves the reaction of 2-chloro-3-formylquinoline with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
Scientific Research Applications
3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound has been found to possess antitumor activity against various cancer cell lines. Furthermore, it has been investigated for its potential antiviral activity against several viruses, including HIV.
properties
Product Name |
3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
3-butyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C15H17ClN2O/c1-2-3-7-18-9-11-8-13(16)12-5-4-6-17-14(12)15(11)19-10-18/h4-6,8H,2-3,7,9-10H2,1H3 |
InChI Key |
JZZXNEUUJCVTTA-UHFFFAOYSA-N |
SMILES |
CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Canonical SMILES |
CCCCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Origin of Product |
United States |
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